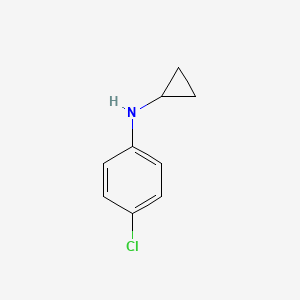
4-chloro-N-cyclopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopropyl group, and a chlorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclopropylaniline typically involves the reaction of 4-chlorobromobenzene with cyclopropylamine. The reaction is catalyzed by palladium (Pd) and uses BrettPhos as a ligand. The reaction is carried out in toluene at 80°C overnight. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: It is susceptible to single-electron oxidation, especially by excited triplet-state photosensitizers.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: The major products include ring-opened derivatives due to the cyclopropyl ring opening after oxidation.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Applications De Recherche Scientifique
4-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclopropylaniline primarily involves its ability to undergo single-electron transfer reactions. Upon oxidation, the cyclopropyl ring opens, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
N-cyclopropylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-chloroaniline: Lacks the cyclopropyl group, affecting its oxidation behavior and reactivity.
4-chloro-N-methylaniline: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Chloro-N-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct reactivity patterns, making it a valuable compound for studying oxidative processes and developing new chemical entities .
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
4-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |
Clé InChI |
MGTQLBDMYKGGKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




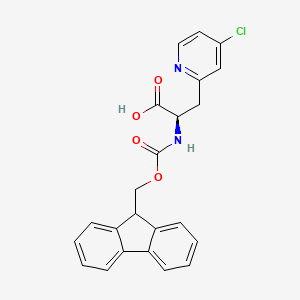

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
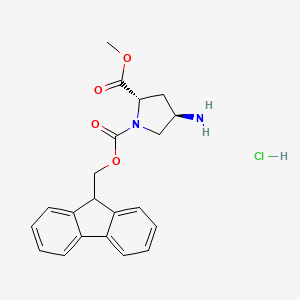
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
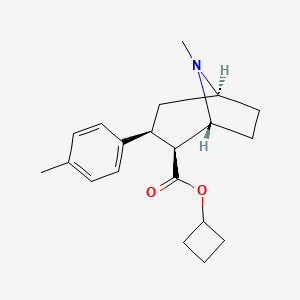
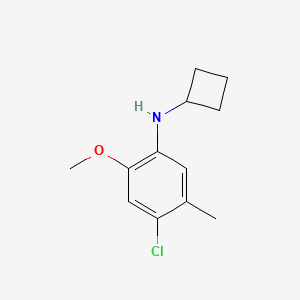
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

